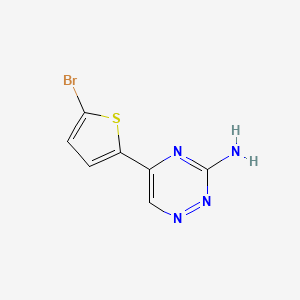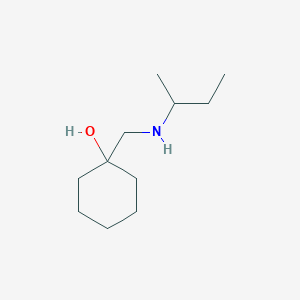
(4-Bromophenyl)(cyclobutyl)methanol
Overview
Description
“(4-Bromophenyl)(cyclobutyl)methanol” is a chemical compound with the CAS Number: 1216219-03-2 . It has a molecular weight of 241.13 and its IUPAC name is (4-bromophenyl) (cyclobutyl)methanol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(cyclobutyl)methanol” is 1S/C11H13BrO/c12-10-6-4-9 (5-7-10)11 (13)8-2-1-3-8/h4-8,11,13H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(cyclobutyl)methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antitubercular Activity
(4-Bromophenyl)(cyclobutyl)methanol has been studied for its potential applications in medical research, particularly in the synthesis of compounds with antitubercular activity. For instance, oxazolyl thiosemicarbazones synthesized from similar bromophenyl compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the compound's role in developing new antitubercular agents with significant effectiveness at low concentrations, demonstrating a potential pathway for (4-Bromophenyl)(cyclobutyl)methanol derivatives in tuberculosis treatment research (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
Carbonic Anhydrase Inhibition
Another significant area of research involving derivatives of (4-Bromophenyl)(cyclobutyl)methanol is the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, which have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited potent inhibitory effects against various human carbonic anhydrase isoenzymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and certain cancers. This illustrates the compound's versatility in generating potent enzyme inhibitors with broad therapeutic applications (Boztaş et al., 2015).
Synthesis of S1P1 Receptor Agonists
The compound also serves as a valuable intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, derived from (4-Bromophenyl)(cyclobutyl)methanol, demonstrates its application in generating compounds that can be used in researching treatments for autoimmune diseases and other conditions affected by the S1P1 receptor (Wallace et al., 2009).
Thiol Protecting Group in Synthesis
Moreover, the novel tris(4-azidophenyl)methanol, which could potentially be synthesized from related bromophenyl compounds, has been reported as a multifunctional thiol protecting group. This application is crucial in peptoid synthesis, offering a method for protecting thiols that can be cleaved under mild conditions. This functionality extends the chemical utility of (4-Bromophenyl)(cyclobutyl)methanol derivatives in materials chemistry and synthetic methodology, enabling precise control over the synthesis of complex molecules (Qiu et al., 2023).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
properties
IUPAC Name |
(4-bromophenyl)-cyclobutylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPCRSAIVXMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclobutyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



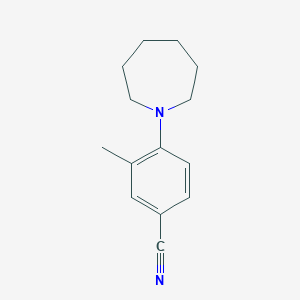
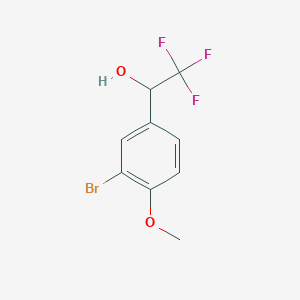
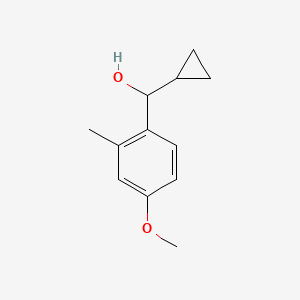
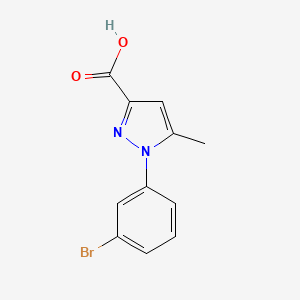
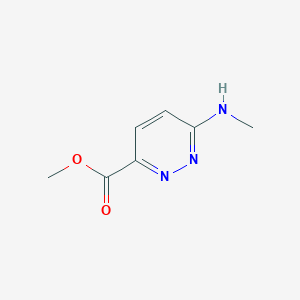
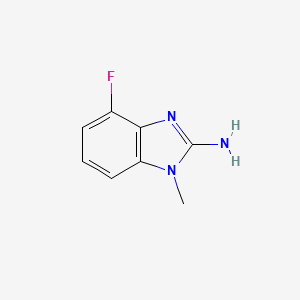

![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
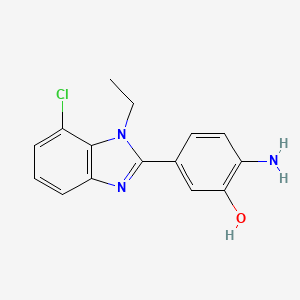

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
